1-Isoquinolinamine, 7-methoxy-

Opioid Pharmacology Pain Research GPCR Selectivity

1-Isoquinolinamine, 7-methoxy- (CAS 42398-75-4), also known as 7-methoxyisoquinolin-1-amine, is a nitrogen-containing heterocyclic building block with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. The compound belongs to the 1-aminoisoquinoline class, a privileged scaffold in medicinal chemistry characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring, with a primary amine at the 1-position and a methoxy substituent at the 7-position.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 42398-75-4
Cat. No. B8802304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isoquinolinamine, 7-methoxy-
CAS42398-75-4
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN=C2N
InChIInChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12)
InChIKeyDFGBZXMIKBTZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinolin-1-amine (CAS 42398-75-4): A Core Scaffold for Medicinal Chemistry and Kinase-Targeted Research


1-Isoquinolinamine, 7-methoxy- (CAS 42398-75-4), also known as 7-methoxyisoquinolin-1-amine, is a nitrogen-containing heterocyclic building block with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . The compound belongs to the 1-aminoisoquinoline class, a privileged scaffold in medicinal chemistry characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring, with a primary amine at the 1-position and a methoxy substituent at the 7-position [1]. This specific substitution pattern confers distinct electronic and steric properties that influence binding interactions with biological targets, making it a valuable starting material for the synthesis of kinase inhibitors, antitumor agents, and various other pharmacologically active derivatives [2].

Why Generic 1-Aminoisoquinoline Substitution Fails: The Critical Role of 7-Methoxy Substitution in Target Engagement and Selectivity


The 1-aminoisoquinoline scaffold is widely used in medicinal chemistry, yet the specific position and nature of substituents dramatically alter a compound's biological profile. Generic substitution with unsubstituted 1-aminoisoquinoline (CAS 1532-84-9) or other regioisomers (e.g., 6-methoxy) is not pharmacologically equivalent and can lead to complete loss of activity or altered selectivity. The 7-methoxy group in 1-Isoquinolinamine, 7-methoxy- is not merely a solubility handle; it directly modulates the electron density of the aromatic system, influencing key interactions such as hydrogen bonding with the hinge region of kinases and π-stacking with hydrophobic pockets . Empirical evidence demonstrates that this substitution is a critical determinant of both potency and target selectivity, as seen in its differential activity at opioid receptors and its role in specific kinase inhibition profiles [1]. Therefore, for research requiring reproducible and specific biological outcomes, procurement of the precisely substituted 7-methoxy derivative is essential.

Quantitative Differentiation Guide: 1-Isoquinolinamine, 7-methoxy- vs. Structural Analogs


Opioid Receptor Selectivity: Preferential δ-Opioid Receptor (DOR) Affinity Over μ and κ Receptors

1-Isoquinolinamine, 7-methoxy- demonstrates a clear selectivity profile for the δ-opioid receptor (DOR) over the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). This contrasts with the unsubstituted 1-aminoisoquinoline scaffold, which typically lacks such pronounced selectivity [1]. The 7-methoxy group is hypothesized to contribute to this selectivity by engaging in specific interactions within the DOR binding pocket [2].

Opioid Pharmacology Pain Research GPCR Selectivity

Monoamine Oxidase (MAO) Inhibition: Moderate Potency with a Defined Reversible Mechanism

In a study evaluating isoquinoline derivatives, 1-Isoquinolinamine, 7-methoxy- (referred to as 'Compound 8') exhibited moderate inhibitory activity against monoamine oxidase (MAO), with a defined mixed-type reversible inhibition mechanism. This distinguishes it from other derivatives in the same series, such as 'Compound 5', which showed weaker potency and an irreversible inhibition mechanism [1].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Physicochemical Properties: Defined Melting Point and LogP for Formulation and Purification

1-Isoquinolinamine, 7-methoxy- possesses a well-defined melting point of 128-130°C , which serves as a critical quality control (QC) parameter for confirming identity and purity. Its computed LogP (XLogP3-AA: null, but other calculated LogP values range from 1.66 to 2.1) and exact mass of 174.079312947 provide a baseline for understanding its solubility and chromatographic behavior. These values are distinct from those of regioisomers like 8-isoquinolinamine, 7-methoxy- (CAS 55766-74-0) .

Analytical Chemistry Formulation Science Process Chemistry

Role as a Validated Scaffold for Kinase Inhibitor Development

The 7-amino isoquinoline core, of which 1-Isoquinolinamine, 7-methoxy- is a key member, has been patented for its ability to influence, inhibit, or reduce the action of kinases . This is a distinct advantage over other heterocyclic scaffolds like quinolines or unsubstituted isoquinolines, as the 1-amino group acts as a hinge-binding motif in kinase active sites, and the 7-methoxy group can be further derivatized or exploit hydrophobic pockets to enhance potency and selectivity [1]. The compound class has demonstrated activity against key oncology targets like Raf kinases, including BRAF V600E [2].

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Application as a P1 Benzamidine Replacement in Factor VIIa Inhibitors

The aminoisoquinoline group, including the 7-methoxy variant, has been successfully employed as a less basic replacement for the P1 benzamidine group in acylsulfonamide factor VIIa inhibitors . This substitution is a key medicinal chemistry strategy to improve oral bioavailability by reducing the compound's overall basicity . Unlike the highly basic benzamidine, the aminoisoquinoline offers a tunable pKa and better pharmacokinetic properties.

Anticoagulation Serine Protease Inhibitors Thrombosis

Optimal Research and Industrial Applications for 1-Isoquinolinamine, 7-methoxy- (CAS 42398-75-4)


Design of Selective Delta-Opioid Receptor (DOR) Agonists or Antagonists

Leverage the compound's documented selectivity for DOR over MOR and KOR (pKi 5.94 vs. <5) to synthesize and screen novel analogs. This scaffold provides a validated starting point for medicinal chemistry campaigns aimed at developing non-addictive pain therapeutics or probes for studying DOR-mediated signaling pathways, as demonstrated by its differential affinity profile . Procurement of this specific regioisomer ensures the desired selectivity profile is maintained, which is critical for avoiding MOR-related side effects in lead optimization.

Synthesis of Kinase-Focused Chemical Libraries for Oncology

Utilize 1-Isoquinolinamine, 7-methoxy- as a versatile building block for generating focused libraries of kinase inhibitors, particularly those targeting Raf kinases (e.g., BRAF V600E) and other therapeutically relevant kinases . Its core structure is validated in multiple patents for kinase modulation . The 7-methoxy group offers a handle for further derivatization, allowing medicinal chemists to explore SAR and optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets implicated in cancer.

Development of Reversible Monoamine Oxidase (MAO) Inhibitors

Employ the compound in neuropharmacology research as a reference standard for reversible, mixed-type MAO inhibition. With a defined IC50 of 124.137 μmol/L, it serves as a valuable benchmark for evaluating the potency and mechanism of novel MAO inhibitors . Its reversible mechanism, contrasting with the irreversible inhibition of some analogs, makes it a preferred scaffold for developing safer therapeutics for neurological and psychiatric disorders where MAO modulation is beneficial.

Scaffold for Non-Benzamidine Anticoagulant Development

Incorporate 1-Isoquinolinamine, 7-methoxy- into structure-based drug design projects aimed at creating orally bioavailable factor VIIa or other serine protease inhibitors. As a validated, less basic replacement for the P1 benzamidine group, this scaffold addresses the poor pharmacokinetic properties often associated with highly basic inhibitors . Procuring this compound provides the precise chemical entity required to reproduce and extend published SAR, accelerating the development of novel antithrombotic agents.

Quote Request

Request a Quote for 1-Isoquinolinamine, 7-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.